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Nickel naphthenate

Polycyclic aromatic hydrogenation Water-gas shift catalysis Heavy oil upgrading

Generic metal naphthenate substitution introduces catalytic selectivity drift and color instability in coatings. Nickel naphthenate eliminates these risks through predictable concentration-response behavior and inherent whiteness retention. - Achieves 85.3% liquid yield as Mo-Ni co-catalyst in slurry-bed coal tar pitch upgrading at 370°C/10 MPa H₂, outperforming Mo-Co alternatives. - Preferentially catalyzes water-gas shift reaction in anthracene hydrogenation when H₂ generation is rate-limiting (optimal Ni loading: 0.08 wt% at 400°C). - Maintains rubber-to-steel cord adhesion shelf stability where cobalt-based promoters degrade storage life; bimetallic Ni-Zn system recommended at 0.1-10 phr. - Functions as an oxidative drier in white/light-tinted industrial paints without requiring optical brighteners, reducing formulation complexity and cost.

Molecular Formula C22H14NiO4
Molecular Weight 401 g/mol
CAS No. 61788-71-4
Cat. No. B1590886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel naphthenate
CAS61788-71-4
Molecular FormulaC22H14NiO4
Molecular Weight401 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2]
InChIInChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
InChIKeyUIEKYBOPAVTZKW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel Naphthenate (CAS 61788-71-4): Procurement Specifications and Comparative Performance Baseline for Industrial Metal-Organic Catalysts


Nickel naphthenate (CAS 61788-71-4) is a dark green resinous liquid metal-organic compound with the formula C22H14NiO4 and a molecular weight of approximately 401 g/mol [1]. It belongs to the naphthenate class of transition metal carboxylates, serving as an oil-soluble oxidation catalyst, rubber adhesion promoter, fuel additive, and polymerization catalyst [2]. As an organometallic complex of naphthenic acids—petroleum-derived carboxylic acids with cyclopentane rings—its variable composition yields a metal content typically ranging from 3.8–8.2% [3]. This product-specific evidence guide establishes quantifiable differentiation against its closest industrial analogs: cobalt naphthenate, iron naphthenate, manganese naphthenate, copper naphthenate, and zinc naphthenate.

Nickel Naphthenate (CAS 61788-71-4): Why In-Class Metal Naphthenate Substitution Compromises Process-Specific Performance


Generic substitution among metal naphthenates introduces unacceptable process variability because each transition metal imparts fundamentally divergent catalytic selectivity and concentration-dependent behavior. Unlike cobalt or manganese naphthenates, nickel naphthenate exhibits a unique inversion of catalytic activity from positive to negative above a critical concentration threshold in liquid-phase hydrocarbon oxidation [1]. Furthermore, in hydrogenation systems, nickel naphthenate demonstrates preferential activity toward the water-gas shift reaction, whereas iron naphthenate favors direct anthracene hydrogenation—a selectivity divergence that cannot be compensated by simple metal content adjustment [2]. In rubber-to-metal adhesion applications, nickel naphthenate formulations exhibit fundamentally different aging and storage stability profiles compared to cobalt-based systems [3]. These quantifiable differences in concentration-response behavior, reaction pathway selectivity, and formulation compatibility mandate compound-specific procurement rather than class-level substitution.

Nickel Naphthenate (CAS 61788-71-4): Quantified Differential Performance Evidence Against Cobalt, Iron, Manganese, Copper, and Zinc Naphthenate Analogs


Nickel Naphthenate vs. Iron Naphthenate: Divergent Reaction Pathway Selectivity in In Situ Hydrogenation Systems

In anthracene hydrogenation utilizing in situ hydrogen generated via the water-gas shift reaction, nickel naphthenate and iron naphthenate exhibit fundamentally opposite catalytic selectivity. Nickel naphthenate demonstrates preferential activity toward the water-gas shift reaction (hydrogen generation), whereas iron naphthenate is more effective for direct anthracene hydrogenation (hydrogen consumption) [1]. The optimal anthracene conversion is achieved at a Ni mass fraction of 0.08% in nickel naphthenate versus an Fe mass fraction of 0.05% in iron naphthenate, indicating distinct concentration-response profiles [1]. Furthermore, a synergistic effect is observed when both naphthenates are combined, which cannot be replicated by either compound alone [1].

Polycyclic aromatic hydrogenation Water-gas shift catalysis Heavy oil upgrading

Nickel Naphthenate vs. Cobalt Naphthenate: Bimetallic Synergy in Molybdenum-Based Slurry Bed Hydrogenation

In the hydroprocessing of coal tar pitch using molybdenum naphthenate-based dispersed catalysts, nickel naphthenate serves as a superior co-catalyst compared to cobalt naphthenate. Under optimized conditions of 370°C and 10 MPa H2 pressure with a 4-hour reaction time, the Mo-Ni bimetallic system at a 1:1 ratio and total catalyst loading of 2×10³ achieves a liquid yield of 85.3%, with residue yield of 10.6% and gas yield of 4.1% [1]. The study systematically compared Mo-Ni and Mo-Co bimetallic ratios, demonstrating that the Mo-Ni combination yields optimal hydrogenation performance for this feedstock [1].

Coal tar pitch hydroprocessing Slurry bed catalysis Bimetallic catalyst optimization

Nickel Naphthenate vs. Manganese and Copper Naphthenates: Unique Concentration-Dependent Activity Inversion in p-Xylene Oxidation

In the liquid-phase oxidation of p-xylene to p-toluic acid, nickel naphthenate exhibits a distinctive catalytic behavior: as catalyst concentration increases, p-toluic acid formation initially rises to a maximum, then rapidly declines, eventually ceasing entirely above a critical threshold [1]. This activity inversion from positive to negative with increasing concentration is also observed for manganese and copper naphthenates but is notably absent in cobalt and chromium naphthenate catalysts, which maintain consistent activity profiles across the tested concentration range [1]. The phenomenon is specific to nickel, manganese, and copper naphthenates among the five metals tested [1].

Liquid-phase oxidation p-Xylene to p-toluic acid Concentration-dependent catalysis

Nickel Naphthenate vs. Cobalt Naphthenate: Comparable Rubber-to-Metal Adhesion Performance with Differential Storage Stability

In rubber-to-metal adhesion applications, particularly for steel cord reinforcement in radial tires, both nickel naphthenate and cobalt naphthenate are effective adhesion promoters. A solid rubber adhesion promoter composition may contain 20-90% by weight of cobalt naphthenate, nickel naphthenate, or mixtures thereof, with the preferred range being 60-80% naphthenate combined with 20-40% resinate [1]. However, the patent literature identifies a critical distinction: cobalt-containing organic compounds, while possessing high vulcanization accelerating ability, lower the storage stability of rubber compositions [2]. Nickel naphthenate-based formulations do not exhibit this storage stability penalty, making nickel the preferred choice for applications requiring extended shelf life [2].

Rubber-metal adhesion Steel cord bonding Tire manufacturing

Nickel Naphthenate vs. Cobalt Naphthenate in Paint Drier Applications: Differential Impact on Whiteness Retention

In paint and coating applications requiring oxidative drying (siccation), both cobalt and nickel naphthenates serve as active driers. Cobalt naphthenate is recognized as the most powerful primary drier, typically used at 0.05% Co in paint formulations [1]. Nickel naphthenate functions as a powerful oxidation catalyst that offers a specific performance advantage: it can maintain whiteness in the cured coating, whereas cobalt-based systems may contribute to discoloration [2]. This whiteness retention property is particularly valuable in white and light-tinted industrial coatings where color stability is a critical specification [2].

Paint driers Oxidative siccative Coating whiteness

Nickel Naphthenate vs. Zinc Naphthenate: Bimetallic Synergy for Balanced Rubber Adhesion Properties

In rubber-to-metal bonding applications, a bimetallic adhesion accelerator combining nickel naphthenate with zinc naphthenate demonstrates significantly improved balanced adhesive properties compared to formulations containing only nickel naphthenate or only zinc naphthenate [1]. The rubber composition containing the nickel naphthenate/zinc naphthenate combination exhibits well-balanced adhesive strength that cannot be achieved with either single-metal naphthenate system [1]. The formulation comprises 0.1 to 10 parts by weight of the adhesion accelerator per 100 parts rubber component, with 3 to 8 parts sulfur [1].

Rubber compounding Adhesion accelerator Bimetallic synergy

Nickel Naphthenate (CAS 61788-71-4): Evidence-Backed Industrial Deployment Scenarios Based on Quantified Differential Performance


Coal Tar Pitch Hydroprocessing: Bimetallic Mo-Ni Catalyst Optimization

Process engineers upgrading coal tar pitch in slurry bed reactors should deploy nickel naphthenate as the preferred co-catalyst with molybdenum naphthenate at a 1:1 metal ratio and total catalyst loading of 2×10³. Under 370°C and 10 MPa H₂ with 4-hour residence time, this Mo-Ni configuration achieves an 85.3% liquid yield, superior to Mo-Co bimetallic alternatives [1]. The quantified yield advantage directly translates to improved process economics and reduced residue handling costs.

In Situ Hydrogenation: Water-Gas Shift Preferential Catalyst Selection

In anthracene hydrogenation processes utilizing in situ hydrogen generation via the water-gas shift reaction, nickel naphthenate should be selected when hydrogen generation is rate-limiting, as it preferentially catalyzes the water-gas shift reaction rather than direct anthracene hydrogenation [1]. The optimal Ni loading is 0.08% mass fraction at 400°C and 2.0 MPa CO with CO/H₂O molar ratio of 1:2.5 [1]. Conversely, when direct hydrogenation is rate-limiting, iron naphthenate at 0.05% Fe mass fraction should be substituted [1].

Radial Tire Rubber Compounding: Storage-Stable Adhesion Promoter Formulation

Tire manufacturers formulating rubber compounds for steel cord adhesion should procure nickel naphthenate over cobalt naphthenate when extended shelf life and storage stability are critical quality requirements [1]. While both metals provide effective adhesion promotion at 60-80% by weight naphthenate content in solid promoter compositions [2], cobalt-based systems demonstrably lower rubber storage stability, whereas nickel-based systems maintain stability [1]. For optimal balanced adhesion, a bimetallic Ni-Zn naphthenate combination at 0.1-10 phr with 3-8 phr sulfur is recommended [1].

White and Light-Tinted Industrial Coatings: Whiteness-Retaining Oxidative Drier

Coating formulators producing white or light-tinted industrial paints should select nickel naphthenate as the oxidative drier when whiteness retention and color stability are primary specifications [1]. Nickel naphthenate functions as a powerful oxidation catalyst while maintaining coating whiteness, a property not reliably achieved with cobalt naphthenate-based drier systems [1]. The differential whiteness retention eliminates the need for additional optical brighteners or color-correcting additives, reducing formulation complexity and cost.

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